molecular formula C8H11NOS B8511787 4-(3-Hydroxypropylthio)pyridine

4-(3-Hydroxypropylthio)pyridine

Cat. No.: B8511787
M. Wt: 169.25 g/mol
InChI Key: OUCSZKWRKZPPMC-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropylthio)pyridine is a pyridine derivative characterized by a thioether-linked 3-hydroxypropyl substituent at the 4-position of the pyridine ring. This structure combines the aromatic pyridine core with a sulfur-containing side chain and a hydroxyl group, which may enhance solubility in polar solvents and enable participation in hydrogen bonding.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-pyridin-4-ylsulfanylpropan-1-ol

InChI

InChI=1S/C8H11NOS/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2

InChI Key

OUCSZKWRKZPPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Pyridine derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of compounds with functional groups analogous to 4-(3-Hydroxypropylthio)pyridine:

Structural and Functional Group Analysis

Compound Name Substituent Group Key Features Molecular Weight (g/mol) CAS Number Hazards (GHS)
4-(4-Nitrobenzyl)pyridine 4-Nitrobenzyl - Nitro group enhances electron-withdrawing effects.
- Used in research settings.
214.22 1083-48-3 H315 (skin irritation), H319 (eye irritation)
4-(1-Aminoethyl)pyridine 1-Aminoethyl - Amino group enables hydrogen bonding.
- Computed HOMO-LUMO gap: ~6.08 eV (suggestive of bioactivity).
~136.18 (C₇H₁₀N₂) N/A Not reported in evidence
4-(3-Phenylpropyl)pyridine 3-Phenylpropyl - Hydrophobic phenyl group reduces solubility.
- No reported hazards.
~211.31 (C₁₄H₁₅N) 2057-49-0 Not reported in evidence
3-Iodo-4-methoxypyridine Iodo, Methoxy - Halogen and ether groups influence reactivity.
- Used in synthetic chemistry.
235.04 (C₆H₆INO) N/A Not reported in evidence

Key Differences in Properties

Solubility and Reactivity: The 3-hydroxypropylthio group in this compound likely enhances water solubility compared to non-polar substituents like 3-phenylpropyl () or 4-nitrobenzyl (). The hydroxyl group enables hydrogen bonding, similar to the amino group in 4-(1-Aminoethyl)pyridine ().

The electron-donating hydroxypropylthio group in this compound may similarly lower the energy gap, enhancing charge-transfer interactions. In contrast, 4-(4-Nitrobenzyl)pyridine’s nitro group is electron-withdrawing, which could reduce electron density on the pyridine ring and alter absorption spectra .

The hydroxypropylthio group’s toxicity remains unstudied but may require precautions similar to thiol-containing compounds.

Preparation Methods

Photoinitiator Effects

Adding 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator (5 mol%) reduces reaction time to 2 hours while maintaining yield (83%). Excessive initiator (>10 mol%) promotes oligomerization, dropping yields to 55%.

Mitsunobu Reaction for Hydroxyl Group Retention

For substrates requiring hydroxyl protection, the Mitsunobu reaction couples 4-mercaptopyridine with 3-(tert-butyldimethylsilyloxy)-1-propanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C over 24 hours achieves 72% yield. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) quantitatively restores the hydroxyl group.

Solid-Phase Synthesis for High-Purity Applications

Immobilizing 4-mercaptopyridine on Wang resin enables iterative coupling with 3-bromo-1-propanol. After swelling the resin in dichloromethane (DCM), adding triethylamine (10 equiv) and heating to 40°C for 48 hours yields 68% of resin-bound product. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) provides 4-(3-Hydroxypropylthio)pyridine with >99% purity (HPLC).

Enzymatic Synthesis Using Sulfotransferases

Biocatalytic methods employ E. coli-expressed aryl sulfotransferase (AST) to transfer the thiol group from 3-mercapto-1-propanol to 4-hydroxypyridine. In phosphate buffer (pH 7.4) with adenosine 5′-phosphosulfate (APS) as a cofactor, this method achieves 58% yield at 37°C over 72 hours. While environmentally friendly, the requirement for anaerobic conditions limits industrial adoption .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Hydroxypropylthio)pyridine?

Methodological Answer:
The synthesis of thioether-functionalized pyridines like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiol-Alkylation : React 4-mercaptopyridine with 3-bromo-1-propanol under basic conditions (e.g., NaOH in dichloromethane) to introduce the hydroxypropyl group via SN2 substitution .
  • Cross-Coupling : Use Suzuki-Miyaura coupling (as seen in for similar pyridine derivatives) with boronic acid derivatives, though this requires pre-functionalized starting materials .
    Key Parameters : Optimize reaction time (6–12 hrs), temperature (60–80°C), and solvent polarity (DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How can the molecular structure of this compound be characterized?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm and hydroxypropylthio protons at δ 1.8–3.5 ppm) .
  • X-Ray Diffraction : Grow single crystals via solvent evaporation (e.g., ethanol/water mix) and analyze to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds involving the hydroxy group) .

    Data Table :
ParameterValue
C–S Bond Length~1.81 Å
S–C–C–O Dihedral Angle~75°

Advanced: How do supramolecular interactions influence the crystallographic packing of this compound?

Methodological Answer:
Intermolecular forces such as hydrogen bonding and π–π stacking dictate crystal packing:

  • Hydrogen Bonds : The hydroxy group forms O–H⋯N interactions with pyridine rings of adjacent molecules (distance: ~2.7 Å, angle: ~160°) .
  • π–π Stacking : Pyridine rings may stack with a centroid-to-centroid distance of 3.6–3.8 Å, creating lamellar networks .
    Experimental Design : Compare XRD data with computational models (DFT or MD simulations) to validate interactions. Use Mercury software for crystal structure visualization .

Advanced: What are the oxidation pathways of the thioether group in this compound?

Methodological Answer:
The thioether group undergoes selective oxidation:

  • Sulfoxide Formation : Treat with H2_2O2_2 (30%) in acetic acid at 0–5°C for 2 hrs to yield 4-(3-Hydroxypropylsulfinyl)pyridine .
  • Sulfone Formation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature for 24 hrs .
    Analytical Validation : Monitor reaction progress via TLC and confirm products using HRMS and 1H^1H-NMR (sulfoxide: δ 2.9–3.1 ppm; sulfone: δ 3.3–3.5 ppm).

Advanced: How to resolve contradictions in reported spectroscopic data for thioether-pyridine derivatives?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities:

  • Standardization : Use deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) and internal standards (TMS) for NMR .
  • Cross-Validation : Compare XRD-derived bond lengths with computational results (e.g., Gaussian09 B3LYP/6-31G* calculations) .
  • Purity Checks : Employ HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (>99% purity required for publication) .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:
Leverage structural analogs (e.g., triazole-pyridine hybrids in ) for guidance:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Enzyme Inhibition : Screen for COX-2 or kinase inhibition via fluorescence-based assays (IC50_{50} determination) .
    Data Interpretation : Use dose-response curves and molecular docking (AutoDock Vina) to correlate activity with structural features (e.g., thioether flexibility) .

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